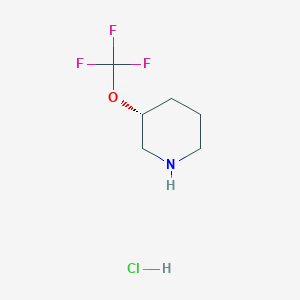

(3R)-3-(Trifluoromethoxy)piperidine hcl

Description

Fundamental Significance of Piperidine (B6355638) Architectures in Contemporary Chemical Research

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in medicinal chemistry and natural product synthesis. nih.govencyclopedia.pubmdpi.com Its prevalence stems from a combination of favorable physicochemical properties and its presence in a vast number of biologically active molecules. arizona.edudatamintelligence.com Piperidine scaffolds are central to the structure of numerous FDA-approved drugs, spanning a wide range of therapeutic areas including central nervous system disorders, cancer, and infectious diseases. encyclopedia.pubarizona.eduthieme-connect.com

The significance of the piperidine architecture can be attributed to several key factors:

Three-Dimensional Structure: The non-planar, chair-like conformation of the piperidine ring provides a three-dimensional scaffold that can effectively orient substituents in precise spatial arrangements, facilitating optimal interactions with biological targets like enzymes and receptors. thieme-connect.com

Physicochemical Properties: As a saturated heterocycle, the piperidine ring can improve properties such as aqueous solubility and metabolic stability compared to its aromatic counterpart, pyridine (B92270). The basic nitrogen atom can be protonated at physiological pH, which can be crucial for solubility and target binding. thieme-connect.comresearchgate.net

Synthetic Accessibility: A wealth of synthetic methodologies has been developed for the construction and functionalization of the piperidine ring, making it a versatile and accessible building block for synthetic chemists. nih.govmdpi.com

Natural Occurrence: The piperidine motif is found in a multitude of natural alkaloids, such as piperine (B192125) (from black pepper), coniine (from poison hemlock), and solenopsin (B1210030) (fire ant toxin), highlighting its evolutionary selection as a privileged scaffold for biological activity. wikipedia.org

The introduction of chirality into the piperidine scaffold further enhances its utility in drug design. Chiral piperidines can offer improved potency, selectivity, and pharmacokinetic profiles by enabling more specific interactions with chiral biological macromolecules. thieme-connect.comresearchgate.netthieme-connect.com

The Distinctive Role and Impact of Fluorine and Trifluoromethoxy Functionalities in Molecular Design

The incorporation of fluorine atoms or fluorine-containing groups into organic molecules is a widely employed strategy in medicinal chemistry to modulate their properties. nih.govresearchgate.net The unique characteristics of fluorine, being the most electronegative element, impart profound effects on the electronic and physical properties of a molecule. researchgate.netbenthamscience.com

The trifluoromethoxy (-OCF₃) group, in particular, has gained increasing attention as a substituent that offers a unique combination of properties distinct from other fluorine-containing moieties like the trifluoromethyl (-CF₃) group. mdpi.comnih.govbohrium.com

Key Impacts of Fluorine and Trifluoromethoxy Groups:

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry. mdpi.com Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug candidate. nih.govresearchgate.net The trifluoromethoxy group is also known for its high metabolic stability. mdpi.combohrium.com

Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. nih.govmdpi.com The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, significantly more so than a trifluoromethyl group. mdpi.comnih.gov

Binding Affinity and Conformation: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity (pKa) of nearby functional groups, influencing their ionization state and ability to form hydrogen bonds or electrostatic interactions with a target protein. researchgate.netbenthamscience.com The trifluoromethoxy group is a strong electron-withdrawing substituent and can influence molecular conformation, which can be critical for binding affinity and selectivity. mdpi.comnih.gov

Bioisosterism: The trifluoromethyl group is often used as a bioisostere for a methyl group or a chlorine atom, offering similar steric bulk but with vastly different electronic properties. mdpi.comwikipedia.org The trifluoromethoxy group has been described as a "super-halogen" due to its electronic properties being similar to those of chlorine or fluorine. nih.gov

The strategic placement of a trifluoromethoxy group on a chiral piperidine scaffold, as in (3R)-3-(Trifluoromethoxy)piperidine HCl, combines the conformational rigidity and favorable properties of the piperidine ring with the powerful modulatory effects of this unique fluorinated functionality.

| Functional Group | Hansch Lipophilicity Parameter (π) | Electronic Effect | Key Impact in Drug Design |

|---|---|---|---|

| Methyl (-CH₃) | +0.56 | Weakly Electron-Donating | Baseline for steric and lipophilic properties. |

| Chlorine (-Cl) | +0.71 | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Increases lipophilicity, can serve as a metabolic block. mdpi.com |

| Trifluoromethyl (-CF₃) | +0.88 | Strongly Electron-Withdrawing | Increases lipophilicity and metabolic stability, alters pKa. mdpi.com |

| Trifluoromethoxy (-OCF₃) | +1.04 | Strongly Electron-Withdrawing | Significantly increases lipophilicity, enhances metabolic stability, modulates electronics. mdpi.comnih.gov |

Historical Development and Current Trends in Chiral Organofluorine Chemistry

The field of organofluorine chemistry has a rich history, dating back to the 19th century, long before the isolation of elemental fluorine itself. jst.go.jpnih.govnih.gov Early work involved halogen exchange reactions to introduce fluorine into organic molecules. nih.govwikipedia.org A significant turning point came with the development of chlorofluorocarbons (CFCs) in the 1920s and the subsequent discovery of polytetrafluoroethylene (Teflon) in the 1930s, which spurred industrial interest. researchgate.net The field saw dramatic expansion during World War II, driven by military applications. nih.govresearchgate.net

The introduction of fluorine into pharmaceuticals began to gain traction in the mid-20th century, with the discovery of the anticancer activity of 5-fluorouracil (B62378) in 1957 marking a key milestone. wikipedia.org Since then, the number of fluorinated drugs has grown exponentially, with approximately 20% of all marketed pharmaceuticals now containing fluorine. researchgate.net

Current Trends in Chiral Organofluorine Chemistry:

Asymmetric Fluorination: A major focus of modern research is the development of new catalytic methods for the enantioselective synthesis of chiral organofluorine compounds. nih.govchinesechemsoc.org This includes the use of chiral catalysts in combination with both nucleophilic and electrophilic fluorinating reagents to create stereodefined C-F bonds. chinesechemsoc.orgcas.cn

Novel Reagents and Methods: Chemists are continuously developing safer, more efficient, and more selective reagents and methods for introducing fluorine and fluoroalkyl groups. chinesechemsoc.orgcas.cn This includes advancements in late-stage fluorination, allowing for the introduction of fluorine into complex molecules at a late step in the synthesis, which is highly valuable in drug discovery. cas.cn

Synthesis of Fluorinated Building Blocks: There is a growing emphasis on the synthesis of novel, chiral, fluorinated building blocks, such as fluorinated piperidines, which can be readily incorporated into larger molecules. nih.govacs.org The availability of such synthons streamlines the drug discovery process.

Biocatalysis: The use of enzymes for the synthesis of chiral organofluorine molecules is an emerging area that offers high levels of stereoselectivity under mild reaction conditions. chinesechemsoc.org

The synthesis of specific enantiomers like this compound is a direct result of these modern trends, which enable precise control over stereochemistry during the introduction of complex fluorinated motifs.

| Era | Key Development | Significance |

|---|---|---|

| 1862 | Alexander Borodin synthesizes benzoyl fluoride (B91410) via halogen exchange. nih.govwikipedia.org | Early example of C-F bond formation. |

| 1886 | Henri Moissan isolates elemental fluorine. nih.gov | Opened the door for direct fluorination chemistry. |

| 1930s | Development of chlorofluorocarbons (CFCs) and polytetrafluoroethylene (Teflon). researchgate.net | Major industrial applications emerge, driving research. |

| 1957 | The anticancer activity of 5-fluorouracil is described. wikipedia.org | Landmark discovery for fluorinated pharmaceuticals. |

| 2000s-Present | Development of catalytic asymmetric fluorination and late-stage fluorination methods. cas.cncas.cn | Enables precise synthesis of complex chiral fluorinated molecules for modern drug discovery. |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H11ClF3NO |

|---|---|

Molecular Weight |

205.60 g/mol |

IUPAC Name |

(3R)-3-(trifluoromethoxy)piperidine;hydrochloride |

InChI |

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)11-5-2-1-3-10-4-5;/h5,10H,1-4H2;1H/t5-;/m1./s1 |

InChI Key |

UHUKHXXEPUCJFU-NUBCRITNSA-N |

Isomeric SMILES |

C1C[C@H](CNC1)OC(F)(F)F.Cl |

Canonical SMILES |

C1CC(CNC1)OC(F)(F)F.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Enantiopure 3r 3 Trifluoromethoxy Piperidine Hydrochloride

Rational Design and Stereoselective Synthetic Approaches

The rational design of synthetic routes to enantiopure (3R)-3-(Trifluoromethoxy)piperidine hydrochloride hinges on the strategic introduction of two key structural features: the stereocenter at the C3 position of the piperidine (B6355638) ring and the trifluoromethoxy group. The methodologies employed can be broadly categorized into those that establish the chiral center early in the synthesis and those that rely on the resolution of a racemic mixture.

Asymmetric Catalytic Hydrogenation Strategies for Piperidine Ring Formation

Asymmetric catalytic hydrogenation represents a powerful and atom-economical approach to establish the stereochemistry of the piperidine ring. While direct asymmetric hydrogenation of pyridine (B92270) itself is challenging, the reduction of substituted pyridinium (B92312) salts or N-iminopyridinium ylides has shown considerable promise. acs.org For the synthesis of a precursor to (3R)-3-(Trifluoromethoxy)piperidine, this strategy would typically involve the asymmetric hydrogenation of a suitably functionalized pyridine derivative, such as a 3-hydroxypyridine (B118123) or a protected 3-aminopyridine, to generate the corresponding chiral piperidine.

The choice of catalyst is critical for achieving high enantioselectivity. Chiral phosphine (B1218219) ligands, such as those based on the BINAP scaffold, are often employed in combination with transition metals like iridium or rhodium. acs.org The catalyst's electronic properties can be fine-tuned through ligand modification to enhance reactivity and stereocontrol. acs.org While direct application to a trifluoromethoxy-substituted pyridine has not been extensively documented, the hydrogenation of pyridines bearing other oxygen-containing substituents provides a strong precedent for this approach.

A plausible pathway involves the hydrogenation of a protected 3-hydroxypyridine derivative. Subsequent deprotection and trifluoromethoxylation of the resulting (R)-3-hydroxypiperidine would yield the target compound. The efficiency of this approach is contingent on the development of a catalyst system that can tolerate the pyridine substrate and provide high enantiomeric excess (ee).

Table 1: Representative Catalysts and Conditions for Asymmetric Hydrogenation of Pyridine Derivatives

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| [Ir(COD)Cl]₂ / BINAP / I₂ | N-iminopyridinium ylides | Good | acs.org |

| Rhodium / Chiral Phosphine Ligands | Substituted Pyridiniums | Moderate to High | nih.gov |

Diastereoselective Synthetic Routes Utilizing Chiral Auxiliaries and Ligands

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry during the synthesis of chiral compounds. osi.lvresearchgate.netnih.gov In the context of (3R)-3-(Trifluoromethoxy)piperidine, a chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereoselective formation of the piperidine ring or the introduction of a functional group at the C3 position.

One common approach involves the use of chiral amines derived from amino acids or other natural products. researchgate.net For instance, a chiral amine can be condensed with a suitable dicarbonyl compound to form a chiral enamine or iminium ion, which then undergoes a diastereoselective cyclization reaction to form the piperidine ring. The auxiliary can then be cleaved and recycled. Pseudoephenamine is another practical chiral auxiliary that has demonstrated high diastereoselectivities in alkylation reactions to form quaternary centers. nih.gov

Carbohydrate-derived auxiliaries have also been successfully employed in the stereoselective synthesis of piperidine alkaloids. researchgate.net These auxiliaries leverage steric and stereoelectronic effects to achieve high diastereofacial differentiation in reactions such as nucleophilic additions to imines. researchgate.net A potential route to a precursor of (3R)-3-(Trifluoromethoxy)piperidine could involve the diastereoselective addition of a nucleophile to an imine derived from a chiral sugar, followed by cyclization and removal of the auxiliary.

Table 2: Examples of Chiral Auxiliaries in Piperidine Synthesis

| Chiral Auxiliary | Type of Reaction | Diastereomeric Excess (de) | Reference |

| Phenylglycinol | Cyclocondensation | High | whiterose.ac.uk |

| Pseudoephenamine | Alkylation | High | nih.gov |

| Arabinopyranosylamine | Domino Mannich-Michael | High | researchgate.net |

Chiral Resolution Techniques for Enantiomeric Separation and Enrichment

The most common method for chiral resolution is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid) or a sulfonic acid (e.g., camphorsulfonic acid). google.com The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. google.com After separation, the desired enantiomer of the amine can be liberated by treatment with a base. This technique has been successfully applied to the resolution of racemic 3-hydroxypiperidine (B146073), a key precursor. google.com

Kinetic resolution is another powerful technique where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted enantiomer in high enantiomeric excess. google.com This has been demonstrated for disubstituted piperidines through enantioselective acylation. google.com

Table 3: Common Chiral Resolving Agents for Amines

| Resolving Agent | Principle | Application Example | Reference |

| L-Camphorsulfonic acid | Diastereomeric salt formation | Resolution of 3-hydroxypiperidine | google.com |

| Tartaric acid | Diastereomeric salt formation | General amine resolution | google.com |

| D-Pyrrolidonecarboxylic acid | Diastereomeric salt formation | Resolution of 3-hydroxypiperidine | google.com |

Multi-step Linear and Convergent Synthesis Pathways to Enantiopure Precursors

Both linear and convergent strategies can be devised for the synthesis of enantiopure precursors to (3R)-3-(Trifluoromethoxy)piperidine.

Mechanistic Insights into Key Reaction Steps

A critical step in the synthesis of (3R)-3-(Trifluoromethoxy)piperidine is the introduction of the trifluoromethoxy group onto the chiral piperidine core. Understanding the mechanism of this transformation is crucial for optimizing reaction conditions and achieving high yields.

Elucidation of Pathways for Trifluoromethoxy Group Introduction

The direct trifluoromethoxylation of an alcohol, such as (R)-3-hydroxypiperidine, is a challenging transformation. Several methods have been developed for the introduction of the trifluoromethoxy group, which can be broadly classified into electrophilic and nucleophilic approaches.

Electrophilic Trifluoromethoxylation: This approach involves the reaction of an alcohol with an electrophilic trifluoromethoxylating reagent. Reagents such as Umemoto's and Togni's reagents have been developed for this purpose. mdpi.combeilstein-journals.orgchemrevlett.com The mechanism often involves the activation of the reagent, followed by nucleophilic attack by the alcohol. For instance, hypervalent iodine reagents can deliver a "CF₃O⁺" equivalent to the alcohol. researchgate.net

Photoredox Catalysis: More recently, visible-light photoredox catalysis has emerged as a mild and efficient method for the deoxyfluorination of alcohols, which could be adapted for trifluoromethoxylation. beilstein-journals.orgacs.orgorganic-chemistry.orgnih.gov This method typically involves the conversion of the alcohol to a suitable derivative, such as an oxalate, which can then undergo a radical-mediated C-O bond cleavage and subsequent C-F or C-OCF₃ bond formation. The mechanism involves the generation of a radical intermediate from the alcohol derivative via single-electron transfer from an excited photocatalyst. This radical can then be trapped by a fluorine or trifluoromethoxy source. nih.gov

Nucleophilic Trifluoromethoxylation: An alternative strategy involves the reaction of a trifluoromethoxide anion (CF₃O⁻) source with an electrophilic piperidine precursor bearing a suitable leaving group (e.g., a tosylate or triflate) at the C3 position. The generation and use of CF₃O⁻ can be challenging due to its instability. However, reagents have been developed that can deliver this nucleophile under specific conditions.

The choice of method depends on the specific substrate, functional group tolerance, and desired stereochemical outcome. For the synthesis of (3R)-3-(Trifluoromethoxy)piperidine from (R)-3-hydroxypiperidine, an electrophilic trifluoromethoxylation or a photoredox-catalyzed approach would likely proceed with retention or inversion of configuration, depending on the specific mechanism, which needs to be carefully considered to ensure the desired (R) stereochemistry in the final product.

Cyclization and Ring-Closing Metathesis in Piperidine Construction

The construction of the piperidine core is a critical phase in the synthesis. Various intramolecular cyclization strategies have been developed to form this six-membered N-heterocycle. nih.gov These methods include reductive amination of δ-amino ketones, intramolecular Michael additions, and radical cyclizations. nih.govbeilstein-journals.org For instance, the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes can proceed via an acid-mediated functionalization to form an enamine, which then generates an iminium ion that is subsequently reduced to the piperidine ring. nih.gov Another approach involves electroreductive cyclization, where an imine and a terminal dihaloalkane can be used to construct the piperidine skeleton in a flow microreactor, offering a greener alternative to some traditional methods. beilstein-journals.orgnih.gov

Ring-Closing Metathesis (RCM) has emerged as a particularly powerful and versatile tool for the synthesis of a wide range of heterocyclic compounds, including piperidines. semanticscholar.org This reaction, often catalyzed by ruthenium-based complexes like Grubbs' catalysts, involves the intramolecular reaction of a diene to form a cyclic olefin. semanticscholar.org For piperidine synthesis, a suitably N-protected dialkenyl amine is subjected to RCM to form a tetrahydropyridine (B1245486) intermediate, which can then be reduced to the corresponding piperidine. semanticscholar.orgacs.org The absolute stereochemistry can be controlled by starting with a chiral precursor, such as a protected amino acid like D-serine. acs.org RCM is valued for its high functional group tolerance and its ability to form rings under relatively mild conditions. semanticscholar.org

| Cyclization Strategy | Description | Key Features |

| Intramolecular Reductive Amination | Cyclization of a linear amino-aldehyde or amino-ketone via an iminium ion intermediate, followed by reduction. | Widely used; often employs reducing agents like sodium borohydride. |

| Intramolecular Michael Addition | Nucleophilic attack of an amine onto an α,β-unsaturated carbonyl or nitrile within the same molecule. | Effective for constructing substituted piperidones. acs.org |

| Radical Cyclization | Formation of the ring via a radical intermediate, often initiated by radical initiators like triethylborane. nih.gov | Useful for constructing complex, polysubstituted piperidines. nih.gov |

| Ring-Closing Metathesis (RCM) | Ruthenium- or Molybdenum-catalyzed cyclization of a diene-containing substrate to form a cyclic alkene. semanticscholar.org | High functional group tolerance; mild reaction conditions; powerful for various ring sizes. acs.orgbiu.ac.ilnih.gov |

Strategic Application of Protecting Groups and Their Selective Cleavage

The use of protecting groups is indispensable in the multistep synthesis of complex molecules like (3R)-3-(Trifluoromethoxy)piperidine. The piperidine nitrogen, being a nucleophilic and basic center, typically requires protection to prevent unwanted side reactions during various synthetic transformations. The choice of protecting group is critical, as it can also influence the stereochemical outcome of certain reactions.

Selective cleavage is paramount when multiple protecting groups are present. Orthogonal protecting groups, which can be removed under distinct conditions without affecting others, are strategically employed to allow for sequential modification of different parts of the molecule. For example, a Boc group (acid-labile) can be removed in the presence of a Cbz group (hydrogenolysis-labile), enabling selective functionalization of the nitrogen atom. creative-peptides.com

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Key Characteristics |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | Acidic conditions (e.g., TFA, HCl) | Stable to hydrogenation and basic conditions. creative-peptides.comgoogle.com |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (CbzCl) | Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions. rsc.orgcreative-peptides.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Mild basic conditions (e.g., Piperidine in DMF) | Commonly used in peptide synthesis; labile to base. creative-peptides.comnih.gov |

| p-Toluenesulfonyl | Tosyl (Ts) | Tosyl chloride (TsCl) | Strong reducing agents (e.g., Na/liquid NH₃) | Very stable; requires harsh removal conditions. creative-peptides.com |

Carbon-Carbon and Carbon-Heteroatom Bond Formation Processes

The introduction of substituents onto the piperidine ring is achieved through various carbon-carbon and carbon-heteroatom bond-forming reactions. For the synthesis of 3-substituted piperidines, asymmetric methods are crucial for establishing the desired stereocenter. A rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids with a pyridine-1(2H)-carboxylate has been reported as a key step to provide 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. nih.govsnnu.edu.cn These intermediates can then be reduced to the corresponding enantiopure 3-substituted piperidines. nih.gov

The formation of the C-O-CF₃ bond is a key step for the target molecule. This is typically achieved by trifluoromethoxylation of a corresponding alcohol precursor, such as (3R)-3-hydroxypiperidine. While direct trifluoromethoxylation methods are challenging, several reagents and protocols have been developed. These often involve electrophilic trifluoromethoxylation reagents or the conversion of the alcohol to a suitable leaving group followed by nucleophilic displacement with a trifluoromethoxide source.

The synthesis of the precursor, an enantiopure 3-hydroxypiperidine derivative, can be accomplished through various asymmetric routes. One approach involves the asymmetric hydrogenation of a corresponding pyridinium salt, which can generate multiple stereocenters in a single step. rsc.orgrsc.org Alternatively, chemo-enzymatic methods, such as a one-pot amine oxidase/ene imine reductase cascade, can convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines. nih.gov

Process Optimization and Scale-Up Considerations

Transitioning a synthetic route from laboratory scale to industrial production requires rigorous optimization of reaction conditions to ensure safety, efficiency, cost-effectiveness, and high product purity.

Influence of Solvent Systems and Temperature Gradients on Stereochemical Outcome

The choice of solvent can significantly impact reaction rates, yields, and, most importantly, the stereochemical outcome of asymmetric reactions. Solvent properties such as polarity, viscosity, and coordinating ability can influence the stability of transition states and intermediates in a catalytic cycle. For example, in aza-Prins cyclizations to form piperidine derivatives, screening various acidic promotors and solvents like toluene (B28343) is critical to maximizing yield and minimizing side-product formation. diva-portal.org

Temperature is another critical parameter. Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between diastereomeric transition states. However, this can also lead to significantly longer reaction times. Therefore, a careful balance must be struck. Temperature gradients are controlled during scale-up to manage reaction exotherms and maintain a consistent temperature profile throughout the reactor, which is essential for reproducible stereoselectivity and preventing the formation of impurities. In one optimized procedure for a tricyclic piperidine, reacting at 120°C instead of 140°C prevented the formation of an undesired rearrangement product. diva-portal.org

Catalyst Selection, Recycling, and Activity in Asymmetric Transformations

The catalyst is the heart of any asymmetric transformation. For the synthesis of chiral piperidines, iridium- and rhodium-based catalysts with chiral ligands are commonly used for the asymmetric hydrogenation of pyridinium salts or related precursors. nih.govrsc.orgnih.gov The selection of the optimal combination of metal precursor and chiral ligand is often achieved through high-throughput screening and is crucial for achieving high enantiomeric excess (ee).

Advanced Techniques for Product Isolation and Purification for High Enantiomeric Purity

Achieving high enantiomeric purity (>99% ee) is often a regulatory requirement for chiral pharmaceuticals. While the asymmetric synthesis itself is designed to produce one enantiomer preferentially, further purification is almost always necessary.

A classical method for separating enantiomers is diastereomeric resolution. This involves reacting the racemic piperidine with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. google.comgoogleapis.com These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. google.com The desired enantiomer is then liberated from the purified salt by treatment with an acid or base. googleapis.com

Modern chromatographic techniques are also extensively used for both analytical assessment and preparative separation of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful tools for this purpose. nih.gov For non-chromophoric compounds like piperidines, pre-column derivatization with a UV-active agent (e.g., para-toluenesulfonyl chloride) may be necessary to enable detection. nih.gov These methods offer high resolution and can be scaled up to process kilogram quantities of material, providing a direct route to enantiomerically pure compounds.

Stereochemical Fidelity and Conformational Analysis of 3r 3 Trifluoromethoxy Piperidine Systems

Principles of Enantioselective Control in Piperidine (B6355638) Derivatization

Achieving high levels of stereochemical purity is critical in the synthesis of chiral piperidines. Enantioselective control can be exerted through various strategies that are broadly categorized as either substrate-controlled or reagent-controlled.

In substrate-controlled methods, the stereochemical outcome of a reaction is dictated by one or more pre-existing stereocenters within the starting material or an intermediate. This intrinsic chirality directs the approach of incoming reagents to a specific face of the molecule, leading to the preferential formation of one diastereomer over others.

Common strategies in piperidine synthesis include:

Diastereoselective Cyclization: Intramolecular cyclization reactions of acyclic precursors containing chiral centers can proceed with high diastereoselectivity. For instance, the reductive cyclization of amino acetals, themselves prepared through a diastereoselective nitro-Mannich reaction, can control the stereochemistry of the resulting piperidine ring. nih.govresearchgate.net

Diastereoselective Hydrogenation: The reduction of substituted pyridines or tetrahydropyridines that possess a chiral auxiliary or a stereocenter elsewhere in the molecule can lead to the formation of specific diastereomers of the saturated piperidine ring. nih.gov

Directed Lithiation: In N-substituted piperidines, a pre-existing substituent on the ring can direct the stereochemical course of α-lithiation and subsequent trapping with an electrophile. For example, in an N-Boc protected 3-methyl piperidine, the equatorial preference of the methyl group can direct lithiation to occur equatorially at the 2-position, leading to a trans-2,5-disubstituted product. rsc.org

Research has shown that the diastereoselectivity of such reactions can be exceptionally high, often exceeding 95:5 ratios of the desired diastereomer. researchgate.net The precise outcome is governed by minimizing steric interactions and exploiting favorable electronic arrangements in the transition state.

Reagent-controlled asymmetric induction involves the use of an external chiral agent—such as a chiral catalyst, ligand, or auxiliary—to create a chiral environment that favors the formation of one enantiomer over the other. This approach is highly versatile for synthesizing enantiomerically enriched piperidines from achiral or racemic precursors. snnu.edu.cnacs.org

Key methodologies include:

Asymmetric Hydrogenation: The hydrogenation of prochiral pyridinium (B92312) salts or other unsaturated precursors using chiral metal catalysts, such as those based on iridium or rhodium with chiral phosphine (B1218219) ligands, is a powerful method. rsc.orgresearchgate.net This technique can generate multiple stereocenters in a single step with high enantiomeric excess (ee). rsc.org

Asymmetric [4+2] Cycloadditions: Aza-Diels-Alder reactions between imines and dienes, catalyzed by chiral Lewis acids or organocatalysts, can construct the piperidine ring enantioselectively. mdpi.com

Catalytic Asymmetric Carbometalation: A rhodium-catalyzed asymmetric reductive Heck reaction of dihydropyridines with arylboronic acids has been developed to produce 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. snnu.edu.cnacs.org Subsequent reduction provides access to a wide range of enantioenriched 3-substituted piperidines. snnu.edu.cntmc.edu

Organocatalytic Michael Additions: Chiral organocatalysts, such as diarylprolinol silyl (B83357) ethers, can facilitate the enantioselective aza-Michael addition of nitrogen nucleophiles to α,β-unsaturated aldehydes or ketones, setting the stage for subsequent cyclization to form chiral piperidines. researchgate.net

These methods provide a direct route to optically active piperidines, including complex targets like the anti-cancer drug Niraparib. snnu.edu.cnnih.gov

| Strategy Type | Principle | Key Methodologies | Typical Outcome |

|---|---|---|---|

| Substrate-Controlled | Existing stereocenter(s) in the substrate direct the reaction pathway. | Diastereoselective cyclization, directed hydrogenation, stereoselective alkylation. | High Diastereomeric Ratio (dr) |

| Reagent-Controlled | External chiral reagent (catalyst, ligand) creates a chiral environment. | Asymmetric hydrogenation, catalytic asymmetric carbometalation, organocatalysis. | High Enantiomeric Excess (ee) |

Verifying the stereochemical purity and determining the absolute configuration of chiral molecules are essential steps in asymmetric synthesis. Several analytical techniques are routinely employed in research settings.

Determination of Enantiomeric Excess (ee): The measurement of enantiomeric excess quantifies the purity of a chiral sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a rapid and widely available technique. rsc.org Since enantiomers are indistinguishable in an achiral solvent, a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) is used. The reaction of a racemic mixture with a chiral, enantiopure CDA produces a mixture of diastereomers, which have distinct chemical shifts in the NMR spectrum (e.g., ¹H, ¹⁹F, or ³¹P NMR). rsc.orgrsc.orgacs.org The ratio of the integrals of the corresponding signals for the two diastereomers directly correlates to the enantiomeric excess of the original sample. rsc.org

Chiral Chromatography: Techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilize a chiral stationary phase to physically separate the enantiomers. The two enantiomers exhibit different retention times, and the relative areas of their corresponding peaks in the chromatogram are used to calculate the ee. rsc.org

Determination of Absolute Configuration: While ee determination measures purity, assigning the absolute configuration (R or S) requires different methods.

Single-Crystal X-ray Diffraction (XRD): This is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.govthieme-connect.de When anomalous dispersion (resonant scattering) occurs, typically with atoms heavier than oxygen, the diffraction pattern becomes sensitive to the absolute structure. nih.gov The analysis allows for the unambiguous assignment of the R/S configuration to all stereocenters in the molecule. nih.gov

Correlation to Known Compounds: The absolute configuration can be inferred by synthesizing the compound from a starting material of known absolute configuration via a series of stereochemically unambiguous reactions. Alternatively, the configuration can be assigned by comparing spectroscopic data (e.g., optical rotation, circular dichroism) with those of a known standard. nih.gov

Intrinsic Conformational Preferences of the Piperidine Ring

The six-membered piperidine ring is not planar and adopts several non-planar conformations to minimize ring strain. Its conformational behavior is fundamental to its role in molecular recognition and biological function. researchgate.net

Like cyclohexane, the piperidine ring predominantly adopts a chair conformation, which is the most stable arrangement as it minimizes both angle and torsional strain. ias.ac.inresearchgate.net The piperidine ring is dynamic, undergoing a rapid "ring flip" or chair-chair interconversion at room temperature, which exchanges axial and equatorial positions. acs.org

| Conformation | Relative Energy (kcal/mol) | Key Features |

|---|---|---|

| Chair | 0 (most stable) | Staggered bonds, minimal torsional and angle strain. |

| Twist-Boat | ~5-6 | Intermediate between chair and boat; avoids flagpole interactions. |

| Boat | ~6-7 | Eclipsed bonds and flagpole steric interactions; high energy. |

While the chair form is thermodynamically favored, higher-energy conformations like the twist-boat and boat can be populated and may be relevant in specific, highly substituted systems or within the binding pockets of proteins. ias.ac.innih.gov The presence of substituents on the ring or on the nitrogen atom can significantly influence the equilibrium between the two chair conformers. Generally, bulky substituents prefer the more spacious equatorial position to avoid steric clashes (1,3-diaxial interactions). rsc.org

The introduction of a trifluoromethoxy (-OCF₃) group at the 3-position of the piperidine ring has profound steric and electronic consequences that influence the conformational equilibrium.

Electronic Effects: The trifluoromethoxy group is one of the most strongly electron-withdrawing and lipophilic substituents used in medicinal chemistry. mdpi.comnih.gov Its key electronic features include:

Strong Inductive Effect: The high electronegativity of the three fluorine atoms creates a powerful electron-withdrawing inductive effect (-I), which decreases the electron density of the oxygen and the carbon to which it is attached. nih.govmdpi.com

Hyperconjugation: A significant nO → σ*C–F hyperconjugative interaction draws the lone-pair electrons on the oxygen towards the trifluoromethyl group. nih.gov This effect, combined with the inductive pull, makes the oxygen atom a very poor hydrogen bond acceptor. mdpi.com

When placed on a piperidine ring, particularly in the protonated (piperidinium) form, these electronic effects can stabilize specific conformations. Drawing an analogy from studies on 3-fluoropiperidine, an axial orientation of the trifluoromethoxy group can be stabilized by favorable electrostatic interactions, such as a charge-dipole interaction between the C-O bond dipole and the positive charge on the protonated nitrogen (N⁺-H). nih.gov Furthermore, hyperconjugative interactions between axial C-H bonds anti-periplanar to the C-O bond (σC-H → σ*C-O) can also contribute to the stability of the axial conformer. nih.gov

Steric Effects: The trifluoromethoxy group is sterically larger than a methoxy (B1213986) group and is considered to have a steric demand similar to that of an ethyl or isopropyl group. researchgate.net In a neutral piperidine ring, this steric bulk would typically favor the equatorial position to avoid 1,3-diaxial interactions with axial hydrogens on C5.

The final conformational preference (axial vs. equatorial) for the 3-trifluoromethoxy substituent is therefore a delicate balance between these opposing steric and electronic factors. In the protonated state (HCl salt), the stabilizing electronic effects for the axial conformer are enhanced and may overcome the steric preference for the equatorial position, leading to a significant population of the axial conformer, a phenomenon observed in related 3-halopiperidines. nih.govnih.gov Computational and NMR spectroscopic studies are crucial for elucidating the precise conformational equilibrium in solution. researchgate.netoptica.org

| Substituent | Hansch Lipophilicity Parameter (π) | Electronic Nature | Relative Steric Size |

|---|---|---|---|

| -H | 0.00 | Neutral | Very Small |

| -F | +0.14 | Electron-withdrawing | Small |

| -OCH₃ | -0.02 | Electron-donating (resonance), Electron-withdrawing (inductive) | Medium |

| -CF₃ | +0.88 | Strongly Electron-withdrawing | Large |

| -OCF₃ | +1.04 | Strongly Electron-withdrawing | Large |

Data compiled from various sources. mdpi.comnih.gov

Intermolecular Interactions and Hydrogen Bonding Networks in Crystalline States

In the crystalline state, the hydrochloride salt of (3R)-3-(Trifluoromethoxy)piperidine is expected to form a highly ordered lattice stabilized by a network of intermolecular interactions. The primary and most influential of these are the hydrogen bonds originating from the protonated piperidinium (B107235) ring. The positively charged nitrogen atom (N-H⁺) serves as a strong hydrogen bond donor, while the chloride anion (Cl⁻) acts as the primary acceptor. This donor-acceptor pairing is a classic and robust interaction in the crystal engineering of amine hydrochlorides. mdpi.com

Beyond this principal interaction, weaker C-H···O and C-H···F hydrogen bonds involving the trifluoromethoxy group are also plausible. The oxygen and highly electronegative fluorine atoms of the -OCF₃ group can act as weak hydrogen bond acceptors, interacting with hydrogen atoms on the piperidine rings of adjacent molecules. While individually less significant than the N-H⁺···Cl⁻ bond, the collective contribution of these weaker interactions can be substantial in dictating the final crystal packing arrangement. The interplay between these various forces determines the supramolecular architecture of the solid state. rsc.orgmdpi.com

Table 1: Representative Hydrogen Bond Parameters in Piperidinium Salts

| Donor-H···Acceptor | Typical D-H···A Angle (°) | Typical H···A Distance (Å) | Interaction Type |

|---|---|---|---|

| N⁺-H···Cl⁻ | 160-175 | 2.1 - 2.4 | Strong, Charge-Assisted |

| C-H···O | 120-170 | 2.2 - 2.8 | Weak |

| C-H···F | 120-170 | 2.3 - 2.9 | Weak |

Theoretical and Computational Probes of Stereochemistry and Reactivity

Theoretical and computational methods provide powerful tools for understanding the intrinsic properties of (3R)-3-(Trifluoromethoxy)piperidine HCl, offering insights that complement experimental data. These in silico approaches can elucidate conformational preferences, dynamic behavior, and the electronic nature of the molecule.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a cornerstone of computational chemistry for predicting the geometry and stability of molecular structures. nih.govresearchgate.net For (3R)-3-(Trifluoromethoxy)piperidine, DFT calculations are crucial for determining the preferred conformation of the piperidine ring and the orientation of the trifluoromethoxy substituent. The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. acs.org The substituent at the C3 position can exist in either an axial or an equatorial position.

Computational studies on analogous 3-substituted and fluorinated piperidines have shown that the energy difference between the axial and equatorial conformers is often small, and the preferred conformation can be influenced by a combination of sterics, hyperconjugation, and electrostatic interactions. researchgate.netresearchgate.net For the trifluoromethoxy group, its steric bulk would generally favor the equatorial position to avoid 1,3-diaxial interactions. However, electrostatic interactions between the electronegative substituent and the protonated nitrogen could potentially stabilize the axial conformer. researchgate.netnih.gov DFT calculations can precisely quantify the ground state energies (ΔG) of these conformers, predicting their relative populations at equilibrium.

Table 2: Illustrative DFT-Calculated Energetic and Geometric Parameters for 3-Substituted Piperidinium Conformers

| Parameter | Equatorial Conformer | Axial Conformer |

|---|---|---|

| Relative Energy (ΔG, kcal/mol) | 0.0 (Reference) | +0.5 to +3.0 |

| Key Dihedral Angle (N1-C2-C3-C4) | ~55° | ~-55° |

| Key Dihedral Angle (C2-C3-O-C) | Variable (gauche/anti) | Variable (gauche/anti) |

Note: Data are representative values based on DFT studies of similar 3-substituted piperidine systems and are for illustrative purposes.

Molecular Dynamics Simulations for Conformational Sampling and Flexibility

While DFT calculations provide static pictures of minimum energy structures, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. researchgate.net An MD simulation of this compound, typically in a solvent environment, would reveal the flexibility of the piperidine ring and the conformational sampling of the trifluoromethoxy group.

Key insights from MD simulations include:

Ring Puckering: The simulation can capture transitions between different chair and boat conformations of the piperidine ring, revealing the energy barriers and timescales of these events.

Substituent Rotation: The rotational freedom of the C-O bond in the trifluoromethoxy group can be assessed, identifying preferred torsional angles and rotational barriers.

Solvent Interactions: MD explicitly models the interactions between the molecule and surrounding solvent molecules, providing a detailed picture of the hydrogen bonding network and solvation shell structure.

Analysis of the MD trajectory, through metrics like Root Mean Square Deviation (RMSD) and dihedral angle distributions, provides a quantitative description of the molecule's conformational landscape and stability.

Table 3: Typical Parameters and Outputs of a Molecular Dynamics Simulation

| Simulation Parameter/Output | Description |

|---|---|

| Force Field | A set of parameters to describe the potential energy of the system (e.g., AMBER, CHARMM). |

| Simulation Time | The duration of the simulation, typically in nanoseconds (ns), to ensure adequate sampling. |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions, indicating structural stability. |

| Radial Distribution Function (RDF) | Describes the probability of finding an atom at a certain distance from another, used to analyze solvation structure. |

Quantum Chemical Analysis of Chirality and Electronic Structure

Quantum chemical methods are essential for probing the consequences of the molecule's chirality and the electronic influence of its substituents. The "(3R)" designation signifies a specific absolute configuration at the C3 stereocenter. Quantum calculations can predict chiroptical properties, such as the electronic circular dichroism (ECD) spectrum, which is a unique spectroscopic signature of a chiral molecule arising from the differential absorption of left- and right-circularly polarized light. rsc.org This provides a theoretical basis for experimentally confirming the molecule's absolute stereochemistry.

The electronic structure is dominated by the powerful inductive effect of the trifluoromethoxy group. mdpi.comepfl.ch The high electronegativity of the fluorine atoms makes the -OCF₃ group one of the strongest electron-withdrawing groups. nih.gov This has several key consequences:

Charge Distribution: The group withdraws electron density from the piperidine ring, leading to a significant polarization of the C-O and C-F bonds. This alters the electrostatic potential surface of the entire molecule.

Basicity: The electron-withdrawing effect reduces the electron density at the nitrogen atom, which is expected to lower its pKa value compared to unsubstituted piperidine.

Table 4: Illustrative Electronic Properties of Substituted Piperidine (Calculated)

| Property | Piperidine (Reference) | 3-(Trifluoromethoxy)piperidine |

|---|---|---|

| Calculated Mulliken Charge on N | -0.45 | -0.35 |

| HOMO Energy (eV) | -6.1 | -6.8 |

| LUMO Energy (eV) | +1.5 | +0.8 |

| HOMO-LUMO Gap (eV) | 7.6 | 7.6 |

Note: Values are hypothetical and for illustrative purposes to show the expected electronic effect of the substituent.

Chemical Reactivity and Derivatization Studies of 3r 3 Trifluoromethoxy Piperidine Hydrochloride

Transformations at the Piperidine (B6355638) Nitrogen Atom

The secondary amine functionality of (3R)-3-(Trifluoromethoxy)piperidine provides a primary site for a variety of chemical transformations, allowing for the introduction of diverse substituents to explore structure-activity relationships.

Regioselective N-Alkylation and N-Acylation Reactions

N-Alkylation: The nitrogen atom of the piperidine ring can be readily alkylated using various alkylating agents. Standard N-alkylation conditions, such as the use of alkyl halides in the presence of a base, are generally applicable. The choice of base and solvent can influence the reaction efficiency and prevent the formation of quaternary ammonium (B1175870) salts. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or hindered organic bases like N,N-diisopropylethylamine (DIPEA) in solvents such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). researchgate.net The trifluoromethoxy group at the 3-position is expected to have a moderate electron-withdrawing effect, which might slightly decrease the nucleophilicity of the piperidine nitrogen compared to unsubstituted piperidine. However, this effect is generally not significant enough to impede N-alkylation reactions.

Table 1: Representative Conditions for N-Alkylation of Piperidine Derivatives

| Alkylating Agent | Base | Solvent | Temperature | Expected Product |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃ | DMF | Room Temp. | (3R)-1-Methyl-3-(trifluoromethoxy)piperidine |

| Benzyl bromide | NaH | THF | 0 °C to RT | (3R)-1-Benzyl-3-(trifluoromethoxy)piperidine |

| Ethyl bromoacetate | DIPEA | MeCN | Reflux | Ethyl 2-((3R)-3-(trifluoromethoxy)piperidino)acetate |

This table presents plausible reaction conditions for the N-alkylation of (3R)-3-(Trifluoromethoxy)piperidine based on general procedures for piperidine alkylation.

N-Acylation: N-acylation is another fundamental transformation for the functionalization of the piperidine nitrogen. Acyl chlorides or anhydrides are commonly used as acylating agents, often in the presence of a base like triethylamine (B128534) (TEA) or pyridine (B92270) to neutralize the generated acid. These reactions are typically fast and high-yielding. The trifluoromethoxy group is not expected to interfere with this transformation. Indeed, N-acylation is a common strategy for the protection of the piperidine nitrogen during subsequent synthetic steps. semanticscholar.org

Table 2: General Conditions for N-Acylation of Piperidine Scaffolds

| Acylating Agent | Base | Solvent | Temperature | Expected Product |

|---|---|---|---|---|

| Acetyl chloride | Triethylamine | Dichloromethane | 0 °C to RT | 1-Acetyl-(3R)-3-(trifluoromethoxy)piperidine |

| Benzoyl chloride | Pyridine | Dichloromethane | 0 °C to RT | 1-Benzoyl-(3R)-3-(trifluoromethoxy)piperidine |

| Di-tert-butyl dicarbonate (B1257347) | - | Dichloromethane | Room Temp. | tert-Butyl (3R)-3-(trifluoromethoxy)piperidine-1-carboxylate |

This table illustrates typical conditions for the N-acylation of piperidine derivatives, which are expected to be applicable to (3R)-3-(Trifluoromethoxy)piperidine.

Advanced Amide Coupling Strategies for N-Functionalization

For the formation of N-amides with a broader range of carboxylic acids, including sterically hindered or electronically diverse substrates, various amide coupling reagents are employed. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), dicyclohexylcarbodiimide (B1669883) (DCC), or phosphonium- and uronium-based reagents (e.g., PyBOP, HATU) are commonly used. These methods involve the in-situ activation of the carboxylic acid, followed by nucleophilic attack by the piperidine nitrogen. The choice of coupling reagent and additives (e.g., hydroxybenzotriazole (B1436442) - HOBt) can be crucial for achieving high yields and minimizing side reactions.

Reductive Amination Pathways for Secondary and Tertiary Amine Formation

Reductive amination is a powerful method for the formation of C-N bonds and offers a controlled way to introduce alkyl groups onto the piperidine nitrogen, avoiding the over-alkylation issues sometimes encountered with direct alkylation. researchgate.net This two-step, one-pot process involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. sciencemadness.org

Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl starting material. acs.orgnih.govorganic-chemistry.orgresearchgate.net This methodology is highly versatile, allowing for the synthesis of a wide array of N-substituted (3R)-3-(trifluoromethoxy)piperidine derivatives.

Table 3: Illustrative Reductive Amination Reactions with (3R)-3-(Trifluoromethoxy)piperidine

| Carbonyl Compound | Reducing Agent | Solvent | Expected Product |

|---|---|---|---|

| Formaldehyde | NaBH(OAc)₃ | Dichloromethane | (3R)-1-Methyl-3-(trifluoromethoxy)piperidine |

| Acetone | NaBH₃CN | Methanol | (3R)-1-Isopropyl-3-(trifluoromethoxy)piperidine |

| Benzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | (3R)-1-Benzyl-3-(trifluoromethoxy)piperidine |

This table provides examples of expected products from the reductive amination of (3R)-3-(Trifluoromethoxy)piperidine with various carbonyl compounds, based on established protocols.

Electrophilic and Nucleophilic Functionalization of the Piperidine Ring System

While transformations at the nitrogen atom are most common, functionalization of the carbon framework of the piperidine ring can lead to more complex and diverse molecular architectures.

Direct C-H Activation and Functionalization Approaches

Direct C-H activation has emerged as a powerful tool in organic synthesis for the late-stage functionalization of molecules. In the context of piperidines, C-H functionalization is often directed by a group attached to the nitrogen atom. For instance, a picolinamide (B142947) or other directing group can facilitate the regioselective arylation or alkylation of the C-H bonds at the 2- or 3-positions of the piperidine ring.

The direct C-H functionalization of an unprotected (3R)-3-(Trifluoromethoxy)piperidine or its simple N-alkyl derivatives without a specific directing group is more challenging. The trifluoromethoxy group, being electron-withdrawing, would likely deactivate the adjacent C-H bonds towards electrophilic attack. However, radical- or transition-metal-catalyzed approaches might offer pathways for functionalization. The regioselectivity of such reactions would be influenced by both steric and electronic factors.

Ring-Opening and Ring-Expansion Methodologies

Ring-opening and ring-expansion reactions of piperidine derivatives can provide access to acyclic amino alcohols or larger nitrogen-containing heterocycles, respectively. These transformations typically require specific functionalities within the piperidine ring that are not present in (3R)-3-(Trifluoromethoxy)piperidine itself.

For example, ring-opening reactions often proceed through the formation of an activated intermediate, such as a cyanoammonium salt in the von Braun reaction, which requires a tertiary amine. documentsdelivered.com Ring-expansion methodologies frequently involve the rearrangement of a suitably substituted piperidine precursor, such as a 2-(hydroxymethyl)piperidine derivative, which can rearrange via an aziridinium (B1262131) intermediate to form a 3-substituted azepane. rsc.org

To apply these methodologies to (3R)-3-(Trifluoromethoxy)piperidine, it would first need to be elaborated to introduce the necessary functional groups to trigger the desired ring transformation. For instance, introduction of a leaving group at a suitable position could potentially initiate a ring contraction or expansion under appropriate conditions.

Selective Oxidation and Reduction Reactions on the Piperidine Core

The reactivity of the piperidine ring in (3R)-3-(Trifluoromethoxy)piperidine is influenced by the presence of the strongly electron-withdrawing -OCF3 group at the 3-position. This substituent can affect the electron density of the ring and the adjacent nitrogen atom, thereby modulating its reactivity in oxidation and reduction reactions.

Oxidation Reactions:

Selective oxidation of the piperidine core, particularly at the carbon atoms adjacent to the nitrogen (α-C-H functionalization), is a valuable transformation for introducing further complexity. For N-alkyl piperidines, a common strategy involves the formation of an N-oxide intermediate, followed by elimination to form an endo-cyclic iminium ion. This intermediate can then be trapped by various nucleophiles. acs.org

While specific studies on (3R)-3-(Trifluoromethoxy)piperidine are not extensively documented, the reactivity can be inferred from studies on similarly substituted piperidines. The presence of an electron-withdrawing group at the 3-position has been shown to have a minimal directing effect on the regioselectivity of iminium ion formation between the C2 and C6 positions. acs.org For instance, in a study on the α-functionalization of N-benzylpiperidines, a substituent at the 3-position did not strongly favor the formation of the iminium ion at either the 2- or 6-position. acs.org

A general scheme for the α-functionalization of N-alkyl piperidines is presented below:

Scheme 1: General Pathway for α-Functionalization of N-Alkyl Piperidines

The reaction conditions for such transformations are typically mild, allowing for good functional group tolerance. The choice of oxidant, activating agent, and nucleophile can be tailored to achieve the desired transformation. acs.org

Reduction Reactions:

The synthesis of substituted piperidines often involves the reduction of the corresponding pyridine precursors. The hydrogenation of pyridines bearing electron-withdrawing groups, such as fluorine or trifluoromethyl groups, has been studied and provides insight into the potential reduction pathways for a trifluoromethoxy-substituted pyridine en route to (3R)-3-(Trifluoromethoxy)piperidine.

Catalytic hydrogenation is a common method, often employing catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO2), or Rhodium-based catalysts. The presence of a strong Brønsted acid, like HCl, is often crucial for the efficient hydrogenation of fluorinated pyridines, as it protonates the substrate and product, enhancing reactivity and preventing catalyst poisoning. nih.gov

A significant challenge in the hydrogenation of fluorinated heterocycles is the potential for hydrodefluorination. However, catalytic systems have been developed to minimize this side reaction. For example, the use of Pd(OH)2 on carbon in the presence of aqueous HCl has been shown to be effective for the hydrogenation of fluoropyridines. nih.gov

The table below summarizes findings from the hydrogenation of various fluorinated pyridines, which serve as analogs for the synthesis of (3R)-3-(Trifluoromethoxy)piperidine.

| Substrate | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Fluoropyridine | Pd(OH)2/C | HCl, MeOH, H2 | 3-Fluoropiperidine | High | nih.gov |

| 2-Fluoropyridine | Rh/C | HCl, H2O, H2 | 2-Fluoropiperidine | Good | nih.gov |

| Various substituted pyridines | PtO2 | Glacial Acetic Acid, H2 (50-70 bar) | Substituted piperidines | Good |

These examples demonstrate that the reduction of a pyridine ring bearing a trifluoromethoxy group is a feasible route to the target compound, with appropriate selection of catalyst and reaction conditions to ensure the stability of the -OCF3 group.

Chemical Stability and Reactivity Profile of the Trifluoromethoxy Group

The trifluoromethoxy group is renowned for its exceptional chemical and metabolic stability. mdpi.com This stability is a key feature that makes it an attractive substituent in medicinal chemistry and materials science.

The -OCF3 group is generally inert to a wide range of chemical transformations. Its stability can be attributed to the strong carbon-fluorine bonds and the electron-withdrawing effect of the fluorine atoms, which strengthens the carbon-oxygen bond. mdpi.com

Resistance to Oxidative and Reductive Conditions: The trifluoromethoxy group is highly resistant to both oxidative and reductive conditions. The electron-withdrawing nature of the fluorine atoms decreases the electron density on the oxygen atom, making it less susceptible to oxidation. mdpi.com This is in contrast to a methoxy (B1213986) group, which can be susceptible to oxidative demethylation. mdpi.com Similarly, the -OCF3 group is stable under typical catalytic hydrogenation conditions used for the reduction of aromatic rings, as suggested by the successful hydrogenation of other fluorinated heterocycles. nih.gov

Functional Group Compatibility: The inertness of the trifluoromethoxy group allows for a high degree of functional group compatibility in synthetic transformations. Reactions can be carried out on other parts of the molecule without affecting the -OCF3 moiety. This is a significant advantage in multi-step syntheses. For example, the synthesis of 4-(trifluoromethoxy)piperidine (B1430414) from N-benzoyl-4-hydroxypiperidine involves several steps, including reduction of the amide, without compromising the integrity of the newly installed trifluoromethoxy group. nuph.edu.ua

The strong electron-withdrawing nature of the trifluoromethoxy group exerts a significant inductive effect (-I effect) on the piperidine ring. This electronic influence can modulate the reactivity of adjacent reaction centers.

Effect on Nitrogen Basicity: The -I effect of the -OCF3 group at the 3-position is expected to decrease the electron density on the piperidine nitrogen atom. This reduction in electron density leads to a decrease in the basicity (pKa) of the nitrogen. This modulation of basicity can be crucial for the biological activity and pharmacokinetic properties of molecules containing this scaffold. nih.gov

Conformational Effects: The presence of a trifluoromethoxy group can also influence the conformational preferences of the piperidine ring. Computational studies on fluorinated and trifluoromethylated piperidines have shown that hyperconjugative interactions and electrostatic effects play a significant role in determining the axial or equatorial preference of the substituent. researchgate.net These conformational biases can, in turn, affect the reactivity of the molecule.

The following table summarizes the key properties and effects of the trifluoromethoxy group.

| Property | Description | Consequence | Reference |

|---|---|---|---|

| Chemical Stability | Highly resistant to oxidative, reductive, and many other reaction conditions. | Excellent functional group compatibility in multi-step synthesis. | mdpi.comrsc.org |

| Electron-Withdrawing Nature | Strong -I effect due to the high electronegativity of fluorine atoms. | Reduces nitrogen basicity; modulates reactivity of adjacent C-H bonds. | nih.gov |

| Lipophilicity | Significantly increases the lipophilicity of the molecule (Hansch π parameter of +1.04). | Can influence pharmacokinetic properties such as membrane permeability. | mdpi.com |

| Steric Hindrance | The -OCF3 group is bulkier than a methoxy group. | Can provide steric shielding to adjacent functional groups and influence binding interactions. | mdpi.com |

Strategic Utility As a Chiral Building Block in Complex Molecular Construction

Foundational Design Principles for Employing Chiral Piperidine (B6355638) Scaffolds

The use of chiral piperidine scaffolds like (3R)-3-(trifluoromethoxy)piperidine is guided by several foundational principles aimed at optimizing molecular properties for drug discovery. The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of properties that distinguish it from other common substituents. mdpi.com

The -OCF3 group is strongly electron-withdrawing, which can significantly lower the pKa of the piperidine nitrogen, influencing its binding interactions and pharmacokinetic profile. nih.gov Unlike the trifluoromethyl (-CF3) group, the oxygen atom provides a potential hydrogen bond acceptor, although this capacity is significantly weakened by the electron-withdrawing nature of the fluorine atoms. mdpi.com A key feature of the trifluoromethoxy group is its high lipophilicity, which can enhance membrane permeability and improve metabolic stability by blocking potential sites of oxidative metabolism. mdpi.com

The conformational behavior of the piperidine ring is also a critical design element. The presence of a substituent at the 3-position can influence the equilibrium between axial and equatorial conformers. For fluorinated piperidines, there is often a preference for the axial position due to stabilizing hyperconjugative and charge-dipole interactions. nih.govnih.gov Computational studies on related fluorinated piperidines suggest that such an axial preference can create a more rigid and defined three-dimensional structure, which is highly desirable for selective receptor binding. researchgate.net

| Substituent | Electronic Effect | Lipophilicity (Hansch π) | Hydrogen Bonding | Primary Conformational Influence |

|---|---|---|---|---|

| -H | Neutral | 0.00 | N/A | Minimal |

| -F | Inductively Withdrawing | +0.14 | Weak Acceptor | Can favor axial orientation |

| -CF3 | Strongly Inductively Withdrawing | +0.88 | N/A | Steric bulk favors equatorial orientation |

| -OCF3 | Strongly Inductively Withdrawing | +1.04 | Very Weak Acceptor | Potential for axial preference due to electronic effects |

Integration into Diverse Polycyclic and Spirocyclic Heterocyclic Systems

(3R)-3-(Trifluoromethoxy)piperidine is an attractive starting material for the synthesis of complex heterocyclic systems due to its inherent chirality and functional handles. The secondary amine can be readily functionalized, and the piperidine ring can serve as a template for the construction of fused, bridged, or spirocyclic architectures.

One potential application is in the construction of spirocyclic piperidines, which are of significant interest in medicinal chemistry due to their structural rigidity and novelty. nih.gov A hypothetical route could involve the N-alkylation of the piperidine with a suitable electrophile containing a latent nucleophile. Subsequent intramolecular cyclization would then generate the spirocyclic core. For example, N-alkylation with an aryl halide precursor, followed by a radical-mediated hydroarylation, could provide access to complex spiropiperidines. nih.gov

The synthesis of fused polycyclic systems is another area where this building block could be employed. For instance, the piperidine nitrogen and an adjacent carbon atom could participate in annulation reactions. A classic example would be a Pictet-Spengler-type reaction, where N-alkylation with a tryptamine (B22526) equivalent, followed by acid-catalyzed cyclization, would yield a tetracyclic β-carboline system incorporating the chiral piperidine ring. The stereochemistry at the 3-position would be expected to influence the facial selectivity of the cyclization.

Asymmetric Construction of Advanced Multi-Chiral Center Intermediates

A key advantage of using a chiral building block like (3R)-3-(trifluoromethoxy)piperidine is the ability to transfer its stereochemical information to newly formed chiral centers. This process, known as asymmetric induction, is fundamental to the efficient synthesis of complex molecules with multiple stereocenters. wikipedia.org

The functionalization of the piperidine ring at positions α to the nitrogen (C2 and C6) or at the C4 position can be rendered diastereoselective by the influence of the existing stereocenter at C3. For example, the deprotonation of an N-protected piperidine with a strong base can generate a chiral enolate or lithiated species, which can then react with electrophiles. The facial selectivity of the electrophilic attack would be dictated by the conformational preference of the piperidine ring and the steric and electronic influence of the 3-(trifluoromethoxy) group, leading to the preferential formation of one diastereomer. whiterose.ac.uk

Similarly, reactions on a substituent attached to the piperidine nitrogen can be influenced by the ring's chirality. For example, an N-allyl derivative could undergo a diastereoselective epoxidation or dihydroxylation, where the reagent approaches the double bond from the less hindered face as determined by the piperidine's conformation.

Influence of the (3R)-Configuration on the Stereospecificity of Subsequent Transformations

The absolute (3R)-configuration of the trifluoromethoxy-substituted stereocenter serves as a powerful control element for subsequent stereospecific transformations. The predictable three-dimensional arrangement of the piperidine ring, influenced by the electronic properties of the -OCF3 group, allows for rational prediction of reaction outcomes. wikipedia.org

In reactions involving the formation of a new bond at a prochiral center, the (3R)-substituent can effectively block one face of the molecule, directing the incoming reagent to the opposite face. For example, in a conjugate addition to an α,β-unsaturated ester appended to the piperidine nitrogen, the chiral piperidine would act as a chiral auxiliary. The (3R)-configuration would favor a specific conformation of the pendant group, leading to a high degree of diastereoselectivity in the formation of the new stereocenter.

The table below illustrates the predicted outcome of a hypothetical diastereoselective C2-alkylation of an N-Boc protected (3R)-3-(trifluoromethoxy)piperidine. The prediction is based on the principle that the electrophile will approach from the face opposite to the pseudo-axial substituent in the most stable chair conformation.

| Reactant | Electrophile | Predicted Major Diastereomer | Predicted d.r. | Rationale |

|---|---|---|---|---|

| N-Boc-(3R)-3-(trifluoromethoxy)piperidine | CH3I | (2S,3R) | >90:10 | Attack from the sterically less hindered equatorial direction, opposite to the pseudo-axial C3-substituent. |

| N-Boc-(3R)-3-(trifluoromethoxy)piperidine | BnBr | (2S,3R) | >95:5 | Increased steric bulk of the electrophile enhances facial selectivity. |

Note: The data in this table is illustrative and based on established principles of asymmetric induction. Actual experimental results may vary.

Methodologies for the Creation of Chemical Libraries Based on the Trifluoromethoxypiperidine Scaffold

The (3R)-3-(trifluoromethoxy)piperidine scaffold is an ideal core for the construction of focused chemical libraries for drug discovery. Its defined stereochemistry and unique substituent pattern provide a solid starting point for systematic structure-activity relationship (SAR) exploration. A common strategy for library synthesis is to identify multiple points of diversification on the core scaffold and introduce a variety of building blocks at these positions.

For this scaffold, three primary diversification points can be readily identified:

R1 (Nitrogen Substitution): The secondary amine is a versatile handle for introducing a wide range of substituents through reactions such as acylation, sulfonylation, reductive amination, and arylation.

R2 (C2/C6 Position): Functionalization at the positions alpha to the nitrogen can be achieved through directed metalation-alkylation sequences.

R3 (C4 Position): The C4 position can be functionalized, for example, through reactions on a pre-installed ketone or by C-H activation methodologies.

A hypothetical library synthesis could begin with the protection of the piperidine nitrogen, followed by diastereoselective functionalization at the C2 position to introduce a second point of diversity. Deprotection and subsequent derivatization of the nitrogen would then install the third diversity element. This approach allows for the rapid generation of a multitude of analogues with varied steric and electronic properties around a common chiral core.

Advanced Spectroscopic and Computational Techniques for Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Protonation State Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the solution-state structure and dynamic behavior of (3R)-3-(Trifluoromethoxy)piperidine HCl. The piperidine (B6355638) ring is known to adopt a chair conformation, which can exist as two rapidly interconverting chair forms. The substituent at the C3 position, the trifluoromethoxy group (-OCF₃), can occupy either an axial or an equatorial position, with one conformation typically being more stable.

Protonation of the piperidine nitrogen to form the hydrochloride salt significantly influences this equilibrium. The presence of the positively charged nitrogen (N⁺-H) can engage in electrostatic interactions that affect the stability of the conformers. researchgate.net Studies on analogous fluorinated piperidines have shown that factors such as charge-dipole interactions, hyperconjugation, and steric hindrance dictate the preferred conformation. researchgate.netresearchgate.net For the HCl salt in a polar solvent, the axial conformer may be stabilized. wikipedia.org

Multi-nuclear NMR experiments (¹H, ¹³C, ¹⁹F) provide detailed information:

¹H NMR: The chemical shifts (δ) and coupling constants (J) of the piperidine ring protons are highly sensitive to their stereochemical environment. acs.org Large coupling constants between adjacent axial protons (J_ax,ax), typically in the range of 10-13 Hz, are indicative of a chair conformation. The specific values for protons on C2, C3, and C4 can help determine the axial or equatorial preference of the -OCF₃ group.

¹³C NMR: The chemical shifts of the carbon atoms in the piperidine ring are also conformation-dependent. The γ-gauche effect, for instance, would cause an upfield shift (lower δ value) for carbon atoms C5 and C1 if the -OCF₃ group is in an axial position compared to an equatorial one.

¹⁹F NMR: A single resonance, typically a singlet or a narrowly coupled multiplet, confirms the presence of the -OCF₃ group. Its chemical shift can provide information about the local electronic environment.

Analysis of these parameters, often supported by computational DFT calculations, allows for a quantitative assessment of the conformational equilibrium and the energetic barrier to ring inversion. researchgate.netresearchgate.net

Table 1: Representative NMR Data for Substituted Piperidines Hypothetical data for this compound based on related structures.

| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

|---|---|---|---|

| ¹H | H-3 (axial) | ~4.0-4.2 | m |

| ¹H | Ring Protons | ~1.6-3.5 | m |

| ¹H | N-H₂⁺ | ~9.0-9.5 | br s |

| ¹³C | C-3 | ~75-80 (q, JC-F ≈ 2-4 Hz) | - |

| ¹³C | C-OCF₃ | ~121 (q, JC-F ≈ 257 Hz) | - |

| ¹⁹F | -OCF₃ | ~ -58 | s |

X-ray Crystallography for Unambiguous Determination of Absolute Configuration and Solid-State Structural Peculiarities

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules like this compound. researchgate.netnih.govnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the enantiomerically pure compound, a three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of every atom.

For chiral molecules, the measurement of anomalous dispersion effects (the Bijvoet method) allows for the absolute assignment of the stereocenter at C3 as '(R)'. nih.gov This technique is considered the gold standard and is crucial for validating stereoselective synthetic methods. nih.govspringernature.com

Beyond confirming the absolute configuration, X-ray crystallography provides invaluable insights into the solid-state structural peculiarities:

Conformation: It confirms the adoption of a specific conformation in the crystal lattice, which for piperidines is typically a chair form. rsc.org The analysis would reveal whether the trifluoromethoxy group occupies an axial or equatorial position in the solid state.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles are obtained, which can be compared with theoretical values from computational models.

Intermolecular Interactions: In the crystalline state of the hydrochloride salt, a network of intermolecular interactions, such as hydrogen bonds (e.g., N⁺-H···Cl⁻) and dipole-dipole interactions, governs the crystal packing. Understanding these interactions is important for comprehending the physical properties of the solid material, such as melting point and solubility.

Table 2: Typical Crystallographic Data for a Chiral Piperidine HCl Salt Illustrative data based on known piperidine structures.

| Parameter | Typical Value / Information |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ (a common chiral space group) |

| Unit Cell Dimensions | a ≠ b ≠ c, α = β = γ = 90° |

| Absolute Configuration | Confirmed as (R) |

| Flack Parameter | Value close to 0, e.g., 0.02(5) |

| Key Interactions | Strong N⁺-H···Cl⁻ hydrogen bonding |

| Piperidine Conformation | Chair, with -OCF₃ in axial/equatorial position |

Mass Spectrometry Techniques for Reaction Pathway Mapping and Isotopic Labeling Studies